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Compound Focus: N-hexadecylaniline

CAS No.: 4439-42-3

Cat. No.: S6643083

Chemical Identifier for N-hexadecylaniline

The table below summarizes the fundamental identifying information for N-hexadecylaniline from the NIST

Chemistry WebBook [1]. This data is essential for initial compound verification.

Property Value

IUPAC Name Aniline, n-hexadecyl- [1]
CAS Registry Number 4439-42-3 [1]
Molecular Formula C22H39N [1]

Molecular Weight 317.5518 g/mol [1]

IR Spectrum Availability Yes (Solid/Oil Mull) [1]

Proposed FAQ & Troubleshooting Guide

While direct data is limited, the following guide synthesizes information from the search results with

common laboratory practices to address your request.
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Frequently Asked Questions

¢ Q1: What are the primary industrial applications and factors driving the adoption of long-chain

amines like N-hexadecylamine in North America?

o Al: These compounds are vital in the specialty chemicals sector, with applications in
agriculture, pharmaceuticals, surfactants, and rubber processing [2]. Market growth is
influenced by the need for specialized amines, stringent regulatory frameworks (EPA, OSHA),
and innovations in chemical synthesis that enable higher purity and cost-effective production

2.

¢ Q2: What is a common technical challenge when characterizing metabolites or derivatives, and

how can it be addressed?

o A2: Amajor challenge is distinguishing between positional isomers—molecules with the same
formula and functional groups but with atoms attached at different positions. These often have
identical mass spectra, making them hard to tell apart [3]. A technique to overcome this is using
a Chromatographic Hydrophobicity Index (CHI) framework. By predicting and measuring the
predictable change in a compound's retention time (CHl;) upon a specific biotransformation
(like hydroxylation), researchers can gain greater insight into its structure without needing more
resource-intensive techniques like NMR [3].

Troubleshooting Guide: Common Characterization Issues

¢ Issue: Inconsistent Chromatographic Retention Times

o Potential Cause: Subtle variations in LC conditions such as mobile phase pH, solvent
composition, and column aging can significantly impact retention time reproducibility [3].

o Solution: Implement a retention time indexing system, such as Valko's Chromatographic
Hydrophobicity Index (CHI). This involves calibrating your LC method with a set of standard
compounds to convert retention times into a more reliable and transferable CHI value [3].

o Issue: High Background or Interference in Analysis

o Potential Cause: In pretargeting assays for drug development, endogenous biotin present in
biological systems can bind to analysis reagents (like streptavidin), blocking the binding of the
target biotinylated derivative and leading to high background signals [4].

o Solution: Research indicates that using mutant streptavidin proteins with a reduced affinity
for biotin, in combination with bis-biotin derivatives (which have dual binding sites), can help
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maintain selective binding in the presence of endogenous biotin [4].

Experimental Workflow for Metabolite Identification

The following diagram outlines a general workflow for identifying and characterizing metabolites or
derivatives, incorporating the CHI strategy mentioned in the search results [3]. This can serve as a

foundational protocol.
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Workflow for identifying metabolite structures using LC retention time data.

A Path Forward for Your Content

To build a more comprehensive knowledge base, I suggest you:

¢ Consult Specialized Databases: Deepen your research by looking into dedicated scientific
databases such as SciFinder-n, Reaxys, or PubMed. These platforms often contain detailed
experimental procedures and spectroscopic data not found in general web searches.

¢ Focus on Technique-Based Guides: Since specific data on N-hexadecylaniline is scarce, your
support center could be highly valuable by providing general, technique-based troubleshooting guides
for issues in chromatography (HPLC, LC-MS), spectroscopy (IR, NMR), and sample preparation
that are common when working with long-chain organic compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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